Evidence 1: Swertiamarin Exhibits Superior ROS Scavenging vs. Gentiopicroside in Hepatocellular MASLD Model
In a direct head-to-head comparison using HepG2 cells treated with arachidonic acid to induce metabolic dysfunction-associated steatotic liver disease (MASLD), swertiamarin demonstrated the greatest reduction in reactive oxygen species (ROS) production among the tested secoiridoid glycosides. At a concentration of 20 µM, swertiamarin reduced ROS levels by up to 60%, which was the highest reduction observed in the study, surpassing gentiopicroside and sweroside [1].
| Evidence Dimension | Reactive Oxygen Species (ROS) reduction |
|---|---|
| Target Compound Data | Up to 60% reduction in ROS production |
| Comparator Or Baseline | Gentiopicroside and sweroside at 20 µM |
| Quantified Difference | Swertiamarin exhibited the highest reduction among the group, with gentiopicroside and sweroside showing lesser, unspecified reductions. |
| Conditions | HepG2 cells pre-treated with 20 µM compound, followed by exposure to arachidonic acid (10-80 µM). ROS levels measured via DCF assay. |
Why This Matters
For procurement in studies targeting oxidative stress pathways in hepatic steatosis, swertiamarin provides the most potent ROS-scavenging activity within its structural class, ensuring maximal experimental signal.
- [1] Boateng, A. O., et al. (2025). The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). Biomolecules, 15(5), 726. View Source
